molecular formula C17H11ClO6 B5605914 [3-(2-chlorophenoxy)-4-oxochromen-7-yl] methyl carbonate

[3-(2-chlorophenoxy)-4-oxochromen-7-yl] methyl carbonate

Cat. No.: B5605914
M. Wt: 346.7 g/mol
InChI Key: DMZYQNQPGUXYBN-UHFFFAOYSA-N
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Description

[3-(2-chlorophenoxy)-4-oxochromen-7-yl] methyl carbonate is a synthetic organic compound that belongs to the class of chromenone derivatives. This compound is characterized by the presence of a chlorophenoxy group attached to a chromenone core, which is further linked to a methyl carbonate moiety. The unique structure of this compound makes it an interesting subject for various scientific studies and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-(2-chlorophenoxy)-4-oxochromen-7-yl] methyl carbonate typically involves multiple steps, starting with the preparation of the chromenone core. One common method involves the condensation of salicylaldehyde with an appropriate phenol derivative under basic conditions to form the chromenone structure. The chlorophenoxy group is then introduced through a nucleophilic substitution reaction using 2-chlorophenol. Finally, the methyl carbonate moiety is added via a carbonate esterification reaction using methyl chloroformate under mild conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

[3-(2-chlorophenoxy)-4-oxochromen-7-yl] methyl carbonate undergoes various chemical reactions, including:

    Oxidation: The chromenone core can be oxidized to form quinone derivatives.

    Reduction: The carbonyl group in the chromenone core can be reduced to form hydroxy derivatives.

    Substitution: The chlorophenoxy group can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions to replace the chlorophenoxy group.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Hydroxy derivatives.

    Substitution: Various substituted chromenone derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, [3-(2-chlorophenoxy)-4-oxochromen-7-yl] methyl carbonate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its chromenone core is known to exhibit various biological activities, including antioxidant, anti-inflammatory, and anticancer properties.

Medicine

In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development, particularly in the treatment of cancer and inflammatory diseases.

Industry

In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties make it suitable for use in the production of polymers, coatings, and other specialty chemicals.

Mechanism of Action

The mechanism of action of [3-(2-chlorophenoxy)-4-oxochromen-7-yl] methyl carbonate involves its interaction with specific molecular targets in biological systems. The chromenone core can interact with enzymes and receptors, modulating their activity and leading to various biological effects. For example, it can inhibit the activity of certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects. Additionally, its ability to generate reactive oxygen species (ROS) can induce apoptosis in cancer cells, making it a potential anticancer agent.

Comparison with Similar Compounds

Similar Compounds

    [3-(4-chlorophenoxy)-4-oxochromen-7-yl] methyl carbonate: Similar structure but with a different position of the chlorine atom.

    [3-(2-bromophenoxy)-4-oxochromen-7-yl] methyl carbonate: Similar structure but with a bromine atom instead of chlorine.

    [3-(2-chlorophenoxy)-4-oxochromen-7-yl] ethyl carbonate: Similar structure but with an ethyl carbonate moiety instead of methyl.

Uniqueness

The uniqueness of [3-(2-chlorophenoxy)-4-oxochromen-7-yl] methyl carbonate lies in its specific substitution pattern and the presence of the methyl carbonate group. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

[3-(2-chlorophenoxy)-4-oxochromen-7-yl] methyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11ClO6/c1-21-17(20)23-10-6-7-11-14(8-10)22-9-15(16(11)19)24-13-5-3-2-4-12(13)18/h2-9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMZYQNQPGUXYBN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OC1=CC2=C(C=C1)C(=O)C(=CO2)OC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11ClO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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